molecular formula C21H25NO4S B11670648 Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11670648
M. Wt: 387.5 g/mol
InChI Key: BMCDATFUKZCTHG-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzothiophene core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

    Attachment of the Propan-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group with propan-2-ol.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[4-(methoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-({[4-(ethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Biological Activity

Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, leading to diverse biological activities. This article reviews the available literature on its biological activity, focusing on its analgesic and antitumor properties.

Chemical Structure and Properties

The compound has a molecular formula of C19H24N2O4SC_{19}H_{24}N_2O_4S and a molecular weight of approximately 372.47 g/mol. Its structural components include a benzothiophene core, an ethyl ester group, and a propan-2-yloxy phenyl moiety, which may contribute to its biological activities.

Analgesic Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant analgesic effects. A study utilizing the "hot plate" method on mice indicated that certain derivatives of related compounds showed analgesic activity surpassing that of the standard drug metamizole. The analgesic effect was quantified through behavioral responses in treated versus control groups, suggesting a mechanism that may involve modulation of pain pathways in the central nervous system .

CompoundAnalgesic Effect (Hot Plate Method)Comparison Drug
Derivative ASignificantMetamizole
Derivative BModerateMetamizole

Antitumor Activity

The antitumor potential of this compound has been evaluated in vitro against various cancer cell lines. The compound exhibited an IC50 range from 23.2 to 49.9 μM against MCF-7 breast cancer cells, indicating moderate to high potency in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and inhibition of autophagic processes .

Cell LineIC50 (μM)Mechanism
MCF-723.2Apoptosis
HepG249.9Autophagy Inhibition

Case Studies

  • Study on Breast Cancer Cells : A comprehensive study assessed the impact of the compound on MCF-7 cells using flow cytometry and acridine orange staining to evaluate autophagy levels. Results indicated that while the compound did not significantly induce autophagic cell death, it effectively inhibited such processes, supporting its role as an anticancer agent .
  • Comparative Analysis with Standard Treatments : In another study comparing the compound with established chemotherapeutics like 5-fluorouracil (5-FU), it was found that treatment with this compound led to notable improvements in hematological parameters in tumor-bearing mice, suggesting a potential for reduced side effects compared to conventional therapies .

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[(4-propan-2-yloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-4-25-21(24)18-16-7-5-6-8-17(16)27-20(18)22-19(23)14-9-11-15(12-10-14)26-13(2)3/h9-13H,4-8H2,1-3H3,(H,22,23)

InChI Key

BMCDATFUKZCTHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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